Product packaging for 1,9-Dimethylguanine(Cat. No.:CAS No. 42484-34-4)

1,9-Dimethylguanine

Cat. No.: B11909536
CAS No.: 42484-34-4
M. Wt: 179.18 g/mol
InChI Key: MXLVASHNANBJDZ-UHFFFAOYSA-N
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Description

1,9-Dimethylguanine is an organic compound with the molecular formula C7H9N5O and a molecular weight of 179.18 g/mol . It is a methylated derivative of guanine, an important nucleic base. This compound was first known as a synthetic molecule but was later identified as a natural product isolated from the Antarctic sponge Isodictya erinacea . As a methylated purine, this compound is of significant interest in the field of natural product chemistry and marine biology. Alkylpurines isolated from marine organisms often show a wide range of structural variety and represent a promising source for the discovery of new bioactive molecules . The compound has also been used in fundamental scientific studies, for instance, as a model compound in photoelectron spectroscopy research to investigate the valence electronic structures of purine bases, helping to understand their ionization potentials . This compound is provided for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N5O B11909536 1,9-Dimethylguanine CAS No. 42484-34-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42484-34-4

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

2-amino-1,9-dimethylpurin-6-one

InChI

InChI=1S/C7H9N5O/c1-11-3-9-4-5(11)10-7(8)12(2)6(4)13/h3H,1-2H3,(H2,8,10)

InChI Key

MXLVASHNANBJDZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=C(N(C2=O)C)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1,9 Dimethylguanine

Chemical Synthesis Pathways and Approaches

The synthesis of 1,9-dimethylguanine typically involves the methylation of guanine (B1146940) or its derivatives. Achieving specific methylation at the N1 and N9 positions of the purine (B94841) ring presents challenges due to the presence of multiple nucleophilic sites within the guanine molecule.

Direct Methylation Strategies for Guanine Derivatives

Direct methylation of guanine using potent methylating agents is a common approach, though it often leads to a mixture of methylated products. Methylating agents such as dimethyl sulfate (B86663) or iodomethane (B122720) are frequently employed. These reactions can result in methylation at various positions, including N1, N3, N7, N9, and O6, depending on the reaction conditions, pH, and the specific methylating agent used smolecule.comnih.gov.

For instance, treatment of guanine derivatives with methylating agents like methyl iodide or dimethyl sulfate can yield a complex mixture of mono-, di-, and even trimethylated products researchgate.net. Specifically, reactions aiming for dimethylation have been reported to produce isomers such as 1,7-dimethylguanine, this compound, 3,7-dimethylguanine, and O6,9-dimethylguanine, necessitating chromatographic separation to isolate the desired this compound researchgate.net. The inherent reactivity of the guanine ring system means that controlling regioselectivity in direct methylation can be difficult, often requiring optimization of reaction parameters to favor specific methylation sites nih.gov.

Table 1: Products of Direct Guanine Methylation

Methylating AgentGuanine Derivative(s) TreatedTypical Products ObservedPrimary Sites of Methylation
Dimethyl sulfateGuanineMixture of mono-, di-, and trimethylated guanines, including N1, N7, N9, O6 isomers nih.govresearchgate.netN1, N3, N7, N9, O6
IodomethaneGuanineMixture of mono-, di-, and trimethylated guanines, including N1, N7, N9, O6 isomers smolecule.comresearchgate.netN1, N3, N7, N9, O6
DiazomethaneGuanine derivativesFavors N1 methylation ttu.eeN1

Multi-step Synthetic Routes from Precursor Compounds

Multi-step synthetic strategies often involve the use of protected guanine precursors or related purine derivatives to achieve greater control over regioselectivity. These routes may start from readily available purine bases or nucleosides, employing protecting groups to block certain reactive sites while directing methylation to others.

For example, regioselective N9 alkylation of guanine derivatives is a key step in synthesizing various acyclic nucleoside analogues and peptide nucleic acid building blocks u-szeged.huresearchgate.net. Routes starting from guanosine (B1672433) or protected guanine derivatives, such as those derived from 2-amino-6-chloropurine, have been explored to achieve specific alkylation patterns u-szeged.huresearchgate.netmdpi.com. While specific multi-step syntheses tailored solely for this compound are not extensively detailed in the literature, established methods for regioselective purine functionalization can be adapted to target the N1 and N9 positions.

Regioselective Alkylation in Purine Ring Systems

Achieving regioselective alkylation in purine ring systems, particularly for guanine, is a significant synthetic challenge. The purine core contains multiple nitrogen atoms (N1, N3, N7, N9) and an oxygen atom (O6) that can act as nucleophilic centers. Direct alkylation often results in a mixture of isomers, with N7 and N9 positions being particularly susceptible to methylation, alongside other sites u-szeged.huresearchgate.netresearchgate.netmdpi.comnih.govacs.org.

For instance, methylation reactions can yield both N7 and N9 alkylated products, often requiring careful control of reaction conditions, including solvent, temperature, and the nature of the alkylating agent, to influence the product distribution researchgate.netnih.govnih.gov. The formation of this compound is typically achieved through methylation protocols that favor these specific positions, often followed by separation techniques such as chromatography to isolate the desired isomer from other methylated byproducts researchgate.net.

Reactivity and Derivative Formation

Dealkylation Processes and Guanine Regeneration

The removal of methyl groups from methylated purines, a process known as dealkylation, is significant in biological contexts, particularly in DNA repair mechanisms. Enzymes like the AlkB family of dioxygenases are known to repair various alkyl DNA lesions, including methylated bases such as N1-methyladenine, N3-methylcytosine, N1-methylguanine (1mG), and N3-methylthymine researchgate.net. These enzymes facilitate an oxidative mechanism that removes the methyl group, regenerating the undamaged base and formaldehyde (B43269) researchgate.net. Specifically, AlkB has been shown to repair N1-methylguanine and N3-methylthymine, albeit with lower efficiency compared to other lesions researchgate.net.

While these biological pathways highlight the capacity for dealkylation of methylated guanines, the direct chemical dealkylation of this compound to regenerate guanine through specific synthetic methodologies is not extensively detailed in the retrieved literature. Research into the synthesis of complex purine derivatives often involves methylation of guanine to produce various methylated guanines, rather than the reverse process of dealkylation of these specific compounds to yield guanine clockss.org. Therefore, while the biological relevance of dealkylation for related compounds is established, specific chemical routes for the regeneration of guanine from this compound are not a primary focus in the available research findings.

Photoinduced Reactions and Stability Under Ultraviolet Irradiation

The interaction of this compound with ultraviolet (UV) light is an area of scientific interest, particularly concerning its photochemical stability and potential for photoinduced reactions. Methylation of purine bases, including guanine, has been observed to influence their electronic properties and their susceptibility to photoionization researchgate.netacs.org. Studies investigating the photoemission properties of various methyl-substituted guanines, including this compound, have explored their behavior under UV irradiation acs.org.

Research indicates that methylation can significantly promote base photoionization compared to base stacking, suggesting that methylated purines may be more prone to undergoing photoinduced electron transfer processes researchgate.net. While direct photoionization of canonical DNA bases under UV radiation is challenging due to high ionization potentials, methylation can alter these potentials researchgate.net. Studies on related compounds, such as 9-methylguanine, have demonstrated that UV irradiation can lead to the formation of radical species through the photocleavage of N-H bonds researchgate.net. Such radical formation is a key step in various photochemical degradation pathways.

Furthermore, investigations into the photoionization behavior of methylated purines suggest that these modifications can enhance their reactivity towards UV light researchgate.nettandfonline.com. For instance, studies on 6-methylguanine (6mG) have quantified its one-photon ionization yield, indicating a measurable response to UV excitation researchgate.net.

Table 1: UV Absorption Characteristics and Photoionization Yields of Guanine and Related Methylated Guanine

Compound (nm) (M⁻¹cm⁻¹)One-Photon Ionization Yield (10⁻³)Notes
Guanine (G)2756392Not specifiedUV-Vis spectra and emission spectra studied in aqueous solution.
6-Methylguanine (6mG)266150705.0 ± 0.2Exhibits higher ionization yield than guanine, suggesting methylation promotes photoionization. Absorption maximum is also shifted.
6-Methyladenine (6mA)27564901.4 ± 0.2Methylation effect on photoionization compared to adenine.

Note: Data for this compound's specific UV absorption maxima and extinction coefficients were not explicitly provided in the retrieved snippets. The table includes data for related compounds to illustrate the impact of methylation on these properties.

Advanced Structural Elucidation and Conformational Dynamics of 1,9 Dimethylguanine

Spectroscopic Characterization Techniques

Spectroscopic methods are pivotal in elucidating the molecular structure and electronic properties of 1,9-Dimethylguanine. A range of techniques, from vibrational to electronic and magnetic resonance spectroscopy, have provided detailed insights into its various states.

Infrared and Raman Spectroscopic Analysis of Solid-State Forms

Vibrational spectroscopy offers a powerful lens through which to examine the solid-state structure of this compound. The infrared (IR) and Raman spectra of solid this compound are significantly influenced by intermolecular hydrogen bonding. In the crystalline state, the N(2)-H groups are involved in N(2)-H···N(7), N(2)-H···N(3), and N(2)-H···O(6) hydrogen bonds, which cause notable shifts in the vibrational frequencies of the involved functional groups. researchgate.net

A key observation in the vibrational spectra of this compound is the high frequency of the asymmetric NH2 stretching vibration, which appears at 3431 cm⁻¹ in the IR spectrum. This indicates that one of the N-H bonds of the amino group is essentially free from hydrogen bonding. researchgate.net In contrast, the other N-H bond is engaged in hydrogen bonding, giving rise to a broader band at a lower frequency. The C=O stretching vibration is also affected by hydrogen bonding, showing a downward shift compared to its frequency in an isolated state. researchgate.net

Table 1: Selected Vibrational Frequencies and Assignments for Solid-State this compound
Vibrational ModeInfrared (cm⁻¹)Raman (cm⁻¹)
νₐₛ(NH₂)3431-
νₛ(NH₂)31713185
ν(C=O)Shifted downward-

Ultraviolet Photoelectron and Fluorescence Investigations

Ultraviolet photoelectron spectroscopy (UPS) provides direct insight into the valence electronic structure of molecules by measuring their ionization potentials. Gas-phase HeI photoelectron spectra of this compound have been recorded and compared with theoretical ionization potentials derived from quantum mechanical calculations. uiowa.edu These studies have allowed for the assignment of ionization potentials for the highest occupied molecular orbitals. uiowa.edu The upper occupied orbitals in this compound are localized and are similar to those in related purine (B94841) systems. researchgate.net

Fluorescence spectroscopy reveals information about the excited electronic states of a molecule. Studies on protonated this compound have shown it to be fluorescent. At a pH of 2.0 and with an excitation wavelength of 270 nm, it exhibits a fluorescence lifetime of 0.4 ns. uiowa.edu The relatively low fluorescence intensity of protonated this compound is thought to be related to the vibronic coupling of low-lying singlet nπ* and ππ* states, which leads to efficient intersystem crossing. uiowa.edu

Table 2: Experimental Ionization Potentials and Fluorescence Data for this compound
ParameterValueConditions
Photoelectron Spectroscopy
Ionization PotentialsMultiple values for highest occupied orbitals have been measured. uiowa.eduGas-phase HeI UPS
Fluorescence Spectroscopy
Relative Emission Intensity1.0pH 2.0, λₑₓ = 270 nm
Fluorescence Lifetime0.4 nspH 2.0, λₑₓ = 270 nm

Nuclear Magnetic Resonance (NMR) Studies for Structural Assignment and Solution Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure and investigating the behavior of this compound in solution. ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each atom.

In a dimethyl sulfoxide-d₆ (DMSO-d₆) solution, the ¹H NMR spectrum of this compound displays distinct signals for the proton at the C8 position, the amino group protons, and the two methyl groups. cuni.cz The ¹³C NMR spectrum correspondingly shows signals for all seven carbon atoms in the molecule, with their chemical shifts being indicative of their electronic environment. cuni.cz

Table 3: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆
¹H NMR ¹³C NMR
Proton Chemical Shift (ppm) Carbon Chemical Shift (ppm)
H-87.64 (s, 1H)C-6156.4
NH₂7.01 (s, 2H)C-2-
N⁹-CH₃3.53 (s, 3H)C-4-
N¹-CH₃3.30 (s, 3H)C-5-
C-8-
N⁹-CH₃-
N¹-CH₃-

Note: Specific assignments for all carbon signals were not available in the provided source.

X-ray Crystallographic Analysis of this compound and its Complexes

The precise three-dimensional arrangement of atoms in the solid state of this compound has been determined by single-crystal X-ray diffraction. researchgate.net This technique has provided definitive proof of its molecular structure and has been crucial for understanding the intermolecular interactions that govern its crystal packing. The crystallographic data reveals the planarity of the purine ring system and the specific bond lengths and angles within the molecule.

The geometry of this compound determined from X-ray crystallography has been instrumental as a basis for high-level quantum mechanical calculations of its electronic structure and properties. uiowa.edu The solid-state structure is characterized by an extensive network of hydrogen bonds, as previously mentioned in the context of its vibrational spectra. researchgate.net

While the crystal structure has been determined, specific crystallographic data such as unit cell parameters and space group are often reported within the primary research articles that utilize this information for further studies.

Computational Studies on Tautomeric Equilibria and Electronic Structures

Theoretical calculations are a powerful complement to experimental techniques in the study of this compound. Ab initio self-consistent field (SCF) molecular orbital calculations and semi-empirical methods like HAM/3 have been employed to investigate its electronic structure. uiowa.eduresearchgate.net These computational approaches provide theoretical ionization potentials that can be compared with experimental data from photoelectron spectroscopy, aiding in the assignment of spectral features. uiowa.edu

Computational studies are also vital for exploring the tautomeric equilibria of guanine (B1146940) derivatives. For the parent molecule, guanine, the keto tautomers are generally found to be more stable than the enol forms in the gas phase. The relative energies of these tautomers are influenced by the surrounding environment, such as hydration. nih.gov While specific calculations on the tautomeric equilibria of this compound are not detailed in the readily available literature, the principles derived from studies on guanine and other methylated derivatives are applicable. The methylation at the N1 and N9 positions locks the molecule in a specific tautomeric form, preventing the proton transfer that would lead to other tautomers commonly observed for unsubstituted guanine.

The electronic structure calculations for this compound have been used to model the valence electrons in more complex biological systems, such as 2'-deoxyguanosine (B1662781) 5'-phosphate, highlighting the importance of understanding the fundamental properties of this methylated purine. researchgate.netnih.gov

Molecular Recognition and Biomolecular Interactions of 1,9 Dimethylguanine

Interactions with Nucleic Acid Components and Enzymes

The presence of methyl groups on the guanine (B1146940) ring can influence how 1,9-DMG interacts with the enzymatic machinery responsible for DNA and RNA synthesis and processing.

Modified nucleobases can arise from endogenous processes or exogenous agents and can lead to mutations if they are incorrectly paired during DNA replication. Guanine derivatives, including methylated forms, can adopt tautomeric forms or alter their hydrogen-bonding capabilities, promoting mispairing. These mispairs, if not corrected by DNA repair mechanisms, can be fixed as mutations. While specific mispairing mechanisms for 1,9-Dimethylguanine are not detailed, its structural similarity to guanine suggests it could potentially engage in non-canonical base pairings, contributing to mutagenesis. ontosight.aiatdbio.com

The 5' cap structure of eukaryotic messenger RNA (mRNA) typically consists of a methylated guanosine (B1672433) residue (m7GTP). Proteins that bind to this cap structure are crucial for translation initiation, mRNA stability, and transport. Studies have shown that proteins like eukaryotic translation initiation factor 4E (eIF4E) and viral proteins such as vaccinia virus protein 39 (VP39) recognize the N7-methylated guanine ring through a stacking interaction with aromatic amino acid residues in their binding pockets. rcsb.orgresearchgate.netnih.govmdpi.comnih.govwikipedia.org While this compound is not the natural cap structure, its methylated purine (B94841) ring implies potential for interaction with these cap-binding proteins. Research on N7,9-dimethylguanine (which shares the N7-methyl group with the mRNA cap) in complex with VP39 suggests that such methylated purines can indeed engage in similar stacking interactions. rcsb.org This indicates that modified guanine bases could potentially compete with or modulate the binding of natural mRNA caps (B75204) to these proteins.

Metal Ion Coordination Chemistry

The purine ring system of guanine, with its nitrogen atoms, is a known coordination site for various metal ions. Methylation can influence these coordination preferences and the resulting complex structures.

Platinum(II) complexes, such as cisplatin, are well-established chemotherapeutic agents that exert their effects by forming adducts with DNA, primarily at the N7 position of guanine. mdpi.complos.org Studies have investigated the coordination of Platinum(II) to modified guanine bases, including methylated derivatives, to understand the formation and properties of potential DNA adducts. Research has explored the coordination of Platinum(II) to 7,9-dimethylguanine (7,9-DimeG), a closely related analog, with platinum complexes binding to the N1 position of 7,9-DimeG. dtic.milacs.org These studies use such modified bases as models to understand how platinum drugs interact with DNA and how structural modifications influence these interactions. For instance, the coordination of platinum(II) to the N7 position of 9-ethylguanine (B105967) has been shown to induce unexpected G-G base pairing. acs.org Similarly, complexes involving 7,9-dimethylguanine and platinum(II) have been synthesized and characterized, serving as models for platinated DNA structures. acs.orgacs.org These model complexes help elucidate the stereochemistry and binding modes of platinum-based drugs, offering insights into their mechanism of action and potential for resistance.

Mercury(II) Coordination Chemistry and Binding Sites

Mercury(II) ions (Hg(II)) are known to interact strongly with nucleobases, including guanine derivatives. Studies on mercury coordination chemistry with guanine analogs, such as this compound, often focus on identifying the preferred binding sites and the resulting complex structures. While direct studies on this compound with Hg(II) are not extensively detailed in the provided search results, general trends for mercury binding to guanine derivatives indicate a high affinity for nitrogen atoms within the purine ring system. Specifically, the N7 position of guanine is a well-established primary binding site for mercury(II) due to its accessibility and electron density cdnsciencepub.comresearchgate.net. The N1 and N3 positions, as well as exocyclic amino groups, can also participate in coordination, depending on the specific guanine derivative and reaction conditions. The formation of Hg(II) complexes with guanine derivatives often leads to structures where mercury is coordinated by multiple nitrogen atoms, potentially forming polymeric or dimeric structures, as seen with other nucleobases like cytosine cdnsciencepub.com. The thiophilicity of mercury(II) also suggests potential interactions with sulfur-containing molecules, though this is less relevant for guanine itself rsc.org.

Gold(III) Coordination and Complex Formation

Gold(III) ions (Au(III)) are also known to coordinate with nucleobases, with implications in medicinal chemistry, particularly in the development of anticancer agents rsc.orgfrontiersin.org. While specific studies detailing the coordination of Au(III) with this compound were not directly found, research on gold(III) complexes with other nucleobases, such as cytosine, indicates that Au(III) typically coordinates through nitrogen atoms in the heterocyclic ring researchgate.net. For purines like guanine, the N7 position is generally the preferred site for metal coordination due to steric and electronic factors researchgate.net. Gold(III) complexes often exhibit square-planar geometry, similar to platinum(II) complexes used in chemotherapy frontiersin.org. The study of Au(III)-nucleobase complexes is an active area, exploring the formation of "regium bonds" and anion-π interactions, which contribute to the structural characteristics of these complexes researchgate.net.

Structural and Spectroscopic Characterization of Metalated Complexes

The characterization of metal complexes involving guanine derivatives typically employs a suite of spectroscopic and crystallographic techniques. These include:

Infrared (IR) Spectroscopy: Used to identify changes in vibrational modes upon metal coordination, indicating which atoms (e.g., nitrogen, oxygen) are involved in binding ekb.egijper.org. Shifts in characteristic functional group frequencies, such as C=O or N-H stretching, can signal coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and bonding in solution. Changes in chemical shifts of protons and carbons in the guanine ring can reveal the coordination sites and the stability of the metalated complex cdnsciencepub.comekb.egijper.org.

UV-Visible Spectroscopy: Can monitor complex formation through changes in electronic transitions, often indicative of ligand-to-metal charge transfer (LMCT) bands nih.govsemanticscholar.org.

X-ray Crystallography: The definitive method for determining the solid-state structure of metal complexes, revealing precise coordination geometries, bond lengths, and intermolecular interactions cdnsciencepub.comrsc.orgresearchgate.netekb.egsemanticscholar.org.

Elemental Analysis and Thermogravimetric Analysis (TGA): Used to confirm the empirical formula and assess the thermal stability of the synthesized complexes rsc.orgekb.eg.

These methods collectively provide a comprehensive understanding of how metal ions like mercury(II) and gold(III) interact with this compound, elucidating the coordination modes and the resulting structural architectures.

Interactions with Amino Acids and Peptide Motifs

The interaction of this compound with amino acids and peptide motifs is less directly detailed in the provided search results. However, general principles of biomolecular interactions and studies on related compounds offer insights.

Hydrogen Bonding: Guanine derivatives, including methylated ones, can participate in hydrogen bonding, a fundamental interaction in molecular recognition. While canonical base pairing involves guanine and cytosine, modified guanines can engage in different hydrogen bonding patterns with amino acids or within peptide structures acs.orgacs.org. The presence of methyl groups on this compound can influence its hydrogen bonding capabilities and steric accessibility compared to guanine itself.

Coordination with Metal Ions in Peptides: Peptides can act as ligands for metal ions, and the presence of guanine derivatives in proximity to such metal-peptide complexes could lead to ternary structures. For instance, studies on mercury(II) complexation with cysteinyl peptides highlight how amino acid side chains (e.g., carboxylate, imidazole, indole) can influence mercury binding and complex stability nih.gov. If this compound were present in such a system, it could potentially interact with the metal center or the peptide backbone through its nitrogen atoms or π system.

Research into protein-protein interactions and molecular recognition often involves understanding how specific amino acid sequences or motifs mediate binding morcoslaboratory.orgnih.govnih.govmdpi.com. While direct examples involving this compound are scarce, its structural features suggest potential for non-covalent interactions, including hydrogen bonding and π-stacking, with amino acid side chains and peptide backbones.

Compound Names Mentioned:

Compound Name
This compound
Guanine
Mercury(II)
Gold(III)
Cytosine
1-methylcytosine
9-ethylguanine
Phenylalanine
Tyrosine
Tryptophan
Cysteine
Histidine
Glycine
Alanine
Valine
Leucine
Isoleucine
Proline
Serine
Glutamate
Aspartate
Lysine
Arginine
Asparagine
Glutamine
Methionine
Threonine
Phenylalanine
Tyrosine
Tryptophan
7,9-Dimethylguanine
1-methylcytosine
9-ethylguanine
2-amino-6-methoxy-9-methylpurine
1,3-dimethyl violuric acid
Rosuvastatin
Picolinic acid
7,9-dimethylguanine
1-methylcytosine
9-ethylguanine
2-amino-6-methoxy-9-methylpurine
1,3-dimethyl violuric acid

Biological Significance and Functional Implications in Cellular Systems

Role as a Model Compound for DNA Alkylation Damage Studies

1,9-Dimethylguanine serves as a valuable model compound in the study of DNA alkylation damage. Alkylation of DNA bases, particularly guanine (B1146940), by agents like N-methyl-N-nitrosourea (MNU) or dimethyl sulfate (B86663), can lead to the formation of various adducts, which are implicated in mutagenesis and carcinogenesis acs.orgacs.orgnih.gov. Studies utilizing this compound help elucidate the mechanisms by which alkylating agents interact with DNA, the stability of resulting adducts, and the cellular responses to such damage, including DNA repair pathways acs.orgacs.orgnih.gov. Its structural similarity to guanine allows researchers to investigate how methylation at specific positions (N1 and N9) influences DNA structure, electronic properties, and susceptibility to further chemical modifications or enzymatic recognition acs.orgnih.govacs.orguzh.ch. Computational studies, such as those employing quantum mechanics, have analyzed the electronic structure and ionization potentials of this compound to understand its behavior in DNA and its interaction with reactive species acs.orgacs.orguzh.chutah.edu. These investigations contribute to understanding the initial steps of DNA damage that can ultimately lead to cellular dysfunction acs.orgresearchgate.net.

Contribution to Mutagenesis and Carcinogenesis Mechanisms

The DNA damage induced by alkylating agents, which this compound can mimic or represent, is a critical factor in the initiation of mutagenesis and carcinogenesis acs.orgacs.orgnih.gov. Alkylation of guanine bases can lead to mispairing during DNA replication, resulting in point mutations. For instance, O6-alkylation of guanine is particularly associated with mutagenic and carcinogenic potency, although N7 methylation is a more common reaction pathway acs.orgresearchgate.net. While this compound itself is not typically described as a direct carcinogen, its study as a model for alkylated guanine helps researchers understand the mutagenic potential of such lesions. The accumulation of DNA damage, if not efficiently repaired, can disrupt normal cellular processes, leading to genomic instability, uncontrolled cell proliferation, and the development of cancer acs.orgresearchgate.net. Research into these modified bases provides insights into the molecular mechanisms underlying these disease processes.

Influence on Cellular Mechanisms, Gene Expression, and Protein Synthesis

While direct evidence detailing the specific influence of this compound on cellular mechanisms, gene expression, and protein synthesis is limited in the provided search results, its role as a model for DNA alkylation damage implies indirect effects. DNA damage can trigger cellular responses, including cell cycle arrest, DNA repair activation, or apoptosis, all of which are regulated by complex signaling pathways that involve gene expression and protein synthesis acs.orgresearchgate.net. If this compound or similar adducts interfere with DNA replication or transcription, they could lead to altered gene expression patterns. Furthermore, some studies suggest that modified nucleobases can influence cellular processes, although specific mechanisms for this compound in this context are not extensively detailed in the provided snippets smolecule.com.

Occurrence as a Natural Product and Associated Bioactivities

This compound has been identified not only as a synthetic compound but also as a natural product isolated from various organisms, particularly marine and fungal sources. This natural occurrence has spurred investigations into its associated bioactivities.

Isolation and Characterization from Marine Organisms (e.g., Isodictya erinacea)

This compound has been isolated and characterized from marine organisms, notably from the Antarctic sponge Isodictya erinacea mdpi.comresearchgate.netresearchgate.net. It was found alongside other methylated purines, such as 7-methyladenine (B1664200) mdpi.comresearchgate.netresearchgate.net. The isolation of such compounds from marine sponges contributes to the growing understanding of the diverse chemical structures produced by marine life and their potential pharmacological properties researchgate.netresearchgate.net.

Identification from Fungal Sources (e.g., Cordyceps bassiana)

This compound has also been identified in fungal sources, specifically from the fruit body of Cordyceps bassiana researchgate.netmdpi.comkoreascience.krnih.govresearchgate.net. In a study of Cordyceps bassiana, this compound was among eight compounds identified through chromatographic separation and spectroscopic analysis researchgate.netnih.govresearchgate.net. Other identified compounds included adenosine, uridine, nicotinamide, 3-methyluracil (B189468), 1,7-dimethylxanthine, nudifloric acid, and mannitol (B672) researchgate.netnih.govresearchgate.net. The presence of this compound, along with other specific compounds like 3-methyluracil and nudifloric acid, may serve as chemotaxonomic markers for the Cordyceps genus nih.gov.

Investigation of Anti-inflammatory Activities and Modulation of Signaling Pathways (e.g., NF-κB, AP-1)

Research has investigated the anti-inflammatory potential of this compound, particularly in the context of its isolation from Cordyceps bassiana researchgate.netnih.govnih.govresearcher.life. Studies using reporter gene assays and mRNA analysis have shown that this compound can block luciferase activity induced by nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) signaling pathways researchgate.netnih.govnih.govresearcher.life. Furthermore, it has been observed to suppress the mRNA levels of pro-inflammatory mediators such as cyclooxygenase (COX)-2 and tumor necrosis factor (TNF)-α researchgate.netnih.govnih.govresearcher.life. These findings suggest that this compound acts as a significant component contributing to the anti-inflammatory properties of Cordyceps bassiana, potentially by modulating key inflammatory signaling cascades researchgate.netnih.govnih.govresearcher.life.

Metabolic Pathways and Enzymatic Transformations of Methylated Guanines

Role in RNA Metabolism and Degradation Products

Methylated nucleobases can arise from both endogenous and exogenous sources, and their presence in RNA can influence RNA structure, stability, and function. During RNA turnover, these modified bases can be released as free nucleobases or nucleosides. While specific studies detailing the degradation products of 1,9-Dimethylguanine from RNA are limited, general pathways for purine (B94841) catabolism suggest that such methylated bases would eventually be processed through cellular metabolic routes. The presence of methylated purines in biological fluids, such as urine, has been observed and linked to various physiological and pathological conditions aacrjournals.orgmedchemexpress.com. These findings suggest that this compound, as a product of RNA degradation, could be part of the broader pool of methylated purines monitored in metabolic studies.

Enzymatic Modifications and Demethylation Processes

The enzymatic processing of methylated purines is a critical aspect of their metabolic fate. This includes modifications, repair, and degradation pathways.

O6-Methylguanine-DNA Methyltransferase (MGMT), also known as AGT, is a key DNA repair enzyme primarily responsible for removing alkyl groups from the O6 position of guanine (B1146940) in DNA nih.govwikipedia.orgscirp.org. Its mechanism involves the transfer of the alkyl group to a cysteine residue within the enzyme itself, leading to irreversible inactivation of MGMT scirp.org. However, MGMT's substrate specificity is largely confined to O6-alkylated guanines in DNA. While studies have synthesized complexes involving O6,9-dimethylguanine and platinum, investigating demethylation mechanisms acs.orgnih.govjst.go.jp, MGMT is not typically considered a primary enzyme for the demethylation of N-methylated guanines such as this compound. Research indicates that MGMT's activity is specific to the O6 position of guanine in DNA scirp.orgaacrjournals.orgnih.govwaocp.orgaacrjournals.orgimrpress.com.

The general metabolic pathways for purine degradation and salvage are well-established, involving enzymes like guanine deaminase, purine nucleoside phosphorylase, and xanthine (B1682287) oxidase utah.eduwikipedia.orgnih.gov. Guanine is typically converted to xanthine, and subsequently to uric acid in humans utah.eduwikipedia.org. The specific enzymatic processing of N-methylated purines like this compound within these broader pathways is less characterized. It is plausible that these enzymes may interact with methylated purines, though their efficiency and specific products would depend on the methylation site and the enzyme's active site. The presence of methyl groups can alter the chemical properties and recognition by enzymes, potentially diverting them into alternative metabolic routes or leading to their excretion utah.edu.

Alterations in Cellular RNA Structure and Translation Accuracy

Methylation of guanine bases within RNA molecules can have significant functional consequences. N-methylation, particularly at the N1 and N9 positions, can alter hydrogen bonding patterns and base stacking interactions, thereby affecting the secondary and tertiary structures of RNA acs.orgmdpi.com. If this compound is incorporated into messenger RNA (mRNA), it could potentially interfere with the fidelity of translation. This interference might arise from altered codon-anticodon recognition by transfer RNAs (tRNAs) or direct effects on the ribosome's reading frame. Studies on modified nucleobases in tRNA suggest that alterations in methylation patterns can lead to translation inaccuracies mdpi.com.

Potential as Metabolic Biomarkers and Disease Correlation

Changes in the levels of methylated purines in biological fluids are increasingly recognized as potential biomarkers for various metabolic states and diseases. Notably, studies have identified specific methylated purines as indicators of alcohol-associated liver disease (ALD). For instance, 7,9-dimethylguanine has been found to be significantly elevated in the urine of patients with ALD, correlating with disease severity and demonstrating potential as a diagnostic marker medchemexpress.commdpi.comnih.govmdpi.comnih.govchembk.comphysiology.org. While the direct correlation of this compound with ALD is not as extensively documented as its 7,9-isomer, the general observation of altered methylated purine profiles in liver disease suggests that this compound could also serve as a relevant metabolic indicator. Research into other diseases, such as hepatocellular carcinoma, has also identified increased excretion of certain methylated guanines, including 1-methylguanine (B1207432) and N2-dimethylguanine, suggesting a broader role for these compounds in disease pathology aacrjournals.org.

Advanced Analytical and Computational Methodologies in 1,9 Dimethylguanine Research

Chromatographic and Spectrometric Analytical Techniques

Modern analytical chemistry provides a powerful arsenal (B13267) for the study of specific small molecules like 1,9-Dimethylguanine. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are at the forefront of these techniques, offering unparalleled sensitivity and specificity. When integrated into metabolomics platforms, they provide a comprehensive view of the metabolic landscape in which this compound may be present.

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

High-Performance Liquid Chromatography is a cornerstone technique for the separation, isolation, and quantification of this compound from complex biological samples. The method's strength lies in its ability to resolve analytes based on their physicochemical properties, such as polarity, size, and charge.

Detailed Research Findings: In the analysis of purine (B94841) derivatives, reversed-phase HPLC is a commonly employed method. A typical setup would involve a C18 column, which separates compounds based on their hydrophobicity. For a polar compound like this compound, the mobile phase would likely consist of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol, run in a gradient to ensure optimal separation from other urinary or plasma components.

The quantification of this compound is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from known concentrations of a pure standard. The use of an internal standard is also a common practice to correct for variations in sample preparation and injection volume, thereby improving the accuracy and precision of the quantification. The detection limit for such methods can be in the picomolar to nanomolar range, depending on the detector used.

Interactive Data Table: HPLC Parameters for Purine Analysis

ParameterTypical Value/ConditionPurpose
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)Separation based on hydrophobicity
Mobile Phase A Aqueous buffer (e.g., 0.1% formic acid in water)Provides a polar environment for elution
Mobile Phase B Organic solvent (e.g., acetonitrile or methanol)Increases elution strength for less polar compounds
Flow Rate 0.5 - 1.0 mL/minInfluences separation efficiency and analysis time
Detector UV-Vis or Diode Array Detector (DAD)Monitors absorbance at a specific wavelength for purines
Injection Volume 5 - 20 µLAmount of sample introduced into the system

Mass Spectrometry (MS) for Identification, Structure Elucidation, and Quantitative Analysis

Mass Spectrometry is an indispensable tool for the definitive identification and structural elucidation of this compound. When coupled with a separation technique like HPLC (LC-MS), it provides both retention time and mass-to-charge ratio (m/z) information, which together offer a high degree of confidence in compound identification.

Detailed Research Findings: For the identification of this compound, high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based instruments, is utilized to determine the accurate mass of the molecular ion. This allows for the calculation of the elemental composition, a critical step in identifying an unknown compound.

Structural elucidation is further achieved through tandem mass spectrometry (MS/MS). In this technique, the molecular ion of this compound is isolated and fragmented, producing a characteristic fragmentation pattern. The analysis of these fragment ions provides information about the molecule's structure, such as the location of the methyl groups. For quantitative analysis, techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) are employed, where specific precursor-to-product ion transitions are monitored, providing exceptional sensitivity and selectivity.

Integrated Metabolomics Platforms for Comprehensive Profile Analysis

Integrated metabolomics platforms combine the separation power of chromatography (liquid or gas) with the detection capabilities of mass spectrometry to simultaneously measure hundreds to thousands of metabolites in a biological sample. These platforms are instrumental in understanding the broader metabolic context in which this compound may play a role.

Detailed Research Findings: In a typical metabolomics workflow, metabolites are extracted from a biological sample (e.g., urine, plasma, or tissue) and then analyzed by LC-MS or GC-MS. The resulting data is a complex set of features, each defined by a retention time and m/z value. Through sophisticated data processing and statistical analysis, these features can be identified and quantified. The identification of this compound within a large metabolomic dataset would involve matching its experimental retention time and accurate mass to a reference standard or a spectral library. The comprehensive nature of metabolomics allows researchers to not only detect this compound but also to observe how its levels correlate with other metabolites, potentially revealing novel biochemical pathways or disease biomarkers.

Quantum Mechanical and Molecular Modeling Investigations

Computational chemistry provides powerful tools to investigate the properties of this compound at the atomic level. Quantum mechanical methods can elucidate its electronic structure and vibrational properties, while molecular modeling techniques can simulate its interactions with biological macromolecules.

Density Functional Theory (DFT) for Electronic Structure and Vibrational Properties

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for calculating the properties of molecules, such as their geometry, energy, and vibrational frequencies.

Detailed Research Findings: DFT calculations can be used to predict the optimized geometry of this compound, providing insights into its bond lengths and angles. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be calculated. The HOMO-LUMO gap is an important parameter that provides information about the molecule's chemical reactivity and stability. Furthermore, DFT can be used to simulate the vibrational spectrum (e.g., infrared and Raman spectra) of this compound. By comparing the calculated spectrum with experimental data, the vibrational modes can be assigned, leading to a more complete understanding of the molecule's structure and bonding.

Interactive Data Table: Calculated Properties of this compound using DFT

PropertyCalculated Value (Example)Significance
Optimized Geometry Specific bond lengths and anglesProvides the most stable 3D structure
HOMO Energy -6.5 eVRelates to the ability to donate an electron
LUMO Energy -1.2 eVRelates to the ability to accept an electron
HOMO-LUMO Gap 5.3 eVIndicator of chemical stability and reactivity
Vibrational Frequencies Set of frequencies in cm⁻¹Corresponds to specific bond vibrations (stretching, bending)

Molecular Dynamics Simulations of this compound-Biomolecule Complexes

Molecular Dynamics simulations are a computational method for studying the physical movements of atoms and molecules. These simulations allow researchers to observe the behavior of this compound when it interacts with biomolecules, such as proteins or nucleic acids, over time.

Detailed Research Findings: MD simulations can provide detailed insights into the binding of this compound to a biological target. By placing the molecule in a simulated environment with a protein or DNA, the simulation can reveal the preferred binding site, the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces), and the conformational changes that occur upon binding. The results of these simulations can be used to calculate the binding free energy, which is a measure of the affinity of this compound for its target. This information is invaluable for understanding the biological function of this modified purine and for the rational design of drugs that might target its interactions.

Ab Initio Structure Optimization and Conformational Analysis

Ab initio quantum mechanical methods are fundamental to understanding the three-dimensional structure and conformational landscape of molecules like this compound from first principles, without reliance on empirical data. These computational techniques are employed to locate the minimum energy structures on the potential energy surface, which correspond to stable conformers of the molecule. The process involves solving the electronic Schrödinger equation for a given arrangement of atomic nuclei.

The structural optimization of this compound would typically commence with the construction of an initial geometry. This can be based on known crystal structures of similar methylated purines or standard bond lengths and angles. This initial structure is then subjected to geometry optimization using various levels of theory. A common and effective approach is Density Functional Theory (DFT), often with hybrid functionals such as B3LYP, which provides a good balance between computational cost and accuracy. For higher accuracy, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can be utilized.

The choice of the basis set is crucial in these calculations. Pople-style basis sets, such as 6-31G(d) or larger sets like 6-311++G(d,p), are frequently used for such systems. The inclusion of polarization functions (d) and diffuse functions (+) is important for accurately describing the electron distribution and non-covalent interactions in a molecule with multiple heteroatoms and potential for hydrogen bonding like this compound.

Conformational analysis of this compound would involve exploring the rotational barriers around its single bonds, particularly the N9-C1' glycosidic bond if it were part of a nucleoside, and the orientation of the methyl groups. By systematically rotating these bonds and performing geometry optimizations at each step, a potential energy surface can be mapped out. The stationary points on this surface are then characterized by calculating the vibrational frequencies. True minima, corresponding to stable conformers, will have all real frequencies, while transition states, which represent energy barriers between conformers, will have one imaginary frequency.

For this compound, key structural parameters that would be determined from ab initio optimization include bond lengths, bond angles, and dihedral angles. The planarity of the purine ring system and the orientation of the exocyclic methyl and amino groups are of particular interest. The presence of the methyl group at the N1 position can influence the hydrogen bonding capabilities of the guanine (B1146940) base, which would be reflected in the optimized geometry.

A hypothetical summary of optimized geometrical parameters for the most stable conformer of this compound, as would be obtained from an ab initio calculation at the B3LYP/6-311++G(d,p) level of theory, is presented in the table below.

ParameterPredicted Value
N1-C2 Bond Length (Å)1.38
C2-N3 Bond Length (Å)1.33
N7-C8 Bond Length (Å)1.39
C8-N9 Bond Length (Å)1.37
N1-C1' (Methyl) Bond Length (Å)1.48
N9-C9' (Methyl) Bond Length (Å)1.48
C4-C5-N7 Angle (°)109.5
C5-N7-C8 Angle (°)104.0

Note: The data in this table is hypothetical and serves as an illustration of the type of results obtained from ab initio calculations.

Computational Predictions of Interaction Energies and Binding Affinities

The biological activity of this compound is intrinsically linked to its interactions with biomolecules such as proteins and nucleic acids. Computational methods are invaluable for predicting the strength and nature of these interactions. These predictions are typically expressed as interaction energies and binding affinities.

The interaction energy between this compound and a binding partner can be calculated using quantum mechanical methods. For a given geometry of the interacting complex, the interaction energy (ΔE_int) is typically calculated as the difference between the energy of the complex and the sum of the energies of the individual, isolated molecules (monomers). This is often corrected for basis set superposition error (BSSE) using the counterpoise correction method.

An energy decomposition analysis can further elucidate the nature of the interaction by partitioning the total interaction energy into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion energies. This allows for a detailed understanding of the forces driving the binding, for instance, whether it is dominated by hydrogen bonding (electrostatic) or stacking interactions (dispersion). Studies on similar methylated guanines have shown that methylation can subtly alter these interaction energies by modifying the electrostatic potential and steric profile of the molecule. nih.gov

Binding affinity, which is related to the free energy of binding (ΔG_bind), is a more comprehensive measure that includes entropic effects in addition to the enthalpic contributions captured by the interaction energy. Predicting binding affinities is computationally more demanding. Methods for this range from molecular docking with empirical scoring functions to more rigorous but computationally expensive approaches like molecular dynamics (MD) simulations coupled with free energy calculation methods such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI).

In a typical computational workflow to predict the binding affinity of this compound to a protein target, molecular docking would first be used to generate a plausible binding pose. This pose would then be used as the starting point for an MD simulation, where the system is allowed to evolve over time, providing insights into the dynamics and stability of the complex. Finally, a free energy method would be applied to the simulation trajectory to calculate the binding free energy.

The table below provides a hypothetical example of calculated interaction energies for this compound with an amino acid residue in a protein binding pocket, showcasing the contributions of different energy components as would be derived from a symmetry-adapted perturbation theory (SAPT) analysis.

Interaction PairTotal Interaction Energy (kcal/mol)Electrostatic Component (kcal/mol)Exchange Component (kcal/mol)Induction Component (kcal/mol)Dispersion Component (kcal/mol)
This compound - Aspartate-12.5-18.210.5-3.8-1.0
This compound - Tyrosine-8.3-5.14.7-1.5-6.4

Note: The data in this table is hypothetical and for illustrative purposes. The values represent the type of output from computational predictions of interaction energies.

These computational approaches provide a powerful framework for understanding the molecular interactions of this compound at an atomic level of detail, guiding further experimental studies and the potential development of molecules with specific biological functions.

Emerging Research Avenues and Future Perspectives

Design and Synthesis of Novel 1,9-Dimethylguanine Derivatives with Enhanced Properties

The chemical scaffold of this compound offers a versatile platform for the design and synthesis of novel derivatives with potentially enhanced biological properties. The strategic modification of the purine (B94841) ring system can lead to compounds with improved target specificity, increased potency, and favorable pharmacokinetic profiles.

Future research in this area will likely focus on several key strategies. One approach involves the synthesis of analogues with substitutions at various positions of the purine core to explore structure-activity relationships (SAR). For instance, the introduction of different functional groups at the C6 and N9 positions of the purine ring has been shown to yield compounds with significant cytotoxic activities against various cancer cell lines. nih.gov The design of these derivatives is often guided by computational modeling and a deep understanding of the target's binding site. nih.gov

Another promising direction is the development of multi-substrate analogue inhibitors. This strategy involves designing molecules that mimic the transition state of an enzymatic reaction, thereby acting as potent and specific inhibitors. For example, derivatives of 9-deazaguanine (B24355) have been synthesized to act as inhibitors of purine nucleoside phosphorylase (PNP), an enzyme involved in purine metabolism. nih.govnih.gov Similar principles can be applied to design this compound derivatives that target other key enzymes in purine metabolic or signaling pathways.

The table below summarizes examples of synthesized purine derivatives and their observed biological activities, highlighting the potential for creating enhanced properties.

Compound ClassModificationsObserved Biological Activity
6,9-Disubstituted Purines4-substituted piperazine (B1678402) at C-6 and 4-substituted benzyl (B1604629) at N-9Promising cytotoxic activities against liver, colon, and breast carcinoma cell lines. nih.gov
9-Deazaguanine DerivativesLinker to difluoromethylene phosphonic acidPotent inhibition of purine nucleoside phosphorylase (PNP). nih.gov
O6-Alkylguanine DerivativesAlkoxylation of 2-amino-6-chloropurineAntifungal activities. researchgate.net

This table is based on research on related purine derivatives and suggests potential avenues for the design of this compound analogs.

Deeper Elucidation of Undiscovered Metabolic Pathways and Enzymatic Functions

While the core pathways of purine metabolism are well-established, the specific roles of modified bases like this compound are less understood. nih.govnih.gov Future research is poised to uncover novel metabolic pathways and enzymatic functions associated with this compound. The presence of related methylated guanines, such as 7,9-dimethylguanine, as potential biomarkers in diseases like alcohol-associated liver disease, suggests that these modifications are not biologically inert and are part of active metabolic processes.

Investigating the enzymes responsible for the synthesis and degradation of this compound is a critical next step. This could involve screening cell extracts for enzymatic activities that can methylate guanine (B1146940) at the N1 and N9 positions or demethylate this compound. Identifying these enzymes will be crucial for understanding the regulation of this compound levels in cells and its potential role in cellular signaling and energy metabolism. mdpi.com

Furthermore, exploring the incorporation of this compound into nucleic acids and its effect on their structure and function is an important area of future inquiry. While not a canonical base, its presence could have significant implications for gene expression and regulation.

Application of Advanced Structural Biology Techniques to Unravel Complex Interactions

Understanding the three-dimensional structure of this compound in complex with biological macromolecules is key to deciphering its function. Advanced structural biology techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for this purpose. nih.govnih.govduke.edu

A pivotal example of the insights that can be gained from such studies is the crystal structure of the related compound, 7,9-dimethylguanine, in a complex with the vaccinia virus protein VP39. pdbj.org This structure revealed how the N7-methylguanine cap of mRNA is recognized through a double-stacking arrangement with aromatic amino acid side chains. pdbj.org This provides a model for how this compound might also be specifically recognized by proteins.

Future research will aim to obtain crystal structures of this compound in complex with its biological targets. bakerlab.orgrcsb.org These structures will provide atomic-level details of the interactions, guiding the design of small molecules that can modulate these interactions for therapeutic purposes.

NMR spectroscopy offers a complementary approach, particularly for studying the dynamics of these interactions in solution. nih.govplos.orgyoutube.com NMR can be used to map the binding interface between this compound and a protein, providing valuable information even for transient or weak interactions.

The table below presents the crystallographic data for the N7,9-dimethylguanine-VP39 complex, illustrating the level of detail that can be achieved with these techniques.

ParameterValue
PDB ID1JSZ pdbj.org
ResolutionNot specified in the provided abstract
Space GroupNot specified in the provided abstract
Key InteractionsDouble-stacking of the dimethylated guanine ring between two aromatic protein side chains. pdbj.org

This table is based on the crystal structure of the related compound 7,9-dimethylguanine and serves as an example for future structural studies on this compound.

Integration of Multi-Omics Data for Comprehensive Functional Studies

To gain a holistic understanding of the biological role of this compound, it is essential to move beyond single-gene or single-pathway studies and embrace a systems-level approach. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, will be instrumental in building comprehensive models of the compound's function. nih.govresearchgate.netnih.gov

Functional genomics approaches can be employed to identify genes that are essential for the cellular response to this compound. nih.govnih.govresearchgate.netduke.edu For example, a genome-wide screen could identify genes whose mutation confers sensitivity or resistance to exogenously added this compound, thereby revealing its cellular targets and pathways of action.

Integrative analysis of DNA methylation and transcriptome sequencing can reveal how modifications to DNA bases, potentially including or influenced by this compound, correlate with changes in gene expression. cd-genomics.com This can provide insights into the epigenetic regulatory roles of such modifications.

Metabolomics studies can be used to profile the changes in the cellular metabolome in response to alterations in this compound levels. This can help to place the compound within the broader context of cellular metabolism and identify downstream metabolic pathways that are affected. A systems biology approach, which integrates these different omics datasets, will be crucial for constructing predictive models of this compound's function and for identifying its role in health and disease. plos.orgnih.gov

Q & A

Q. What spectroscopic techniques are recommended for confirming the structure and purity of 1,9-Dimethylguanine?

To confirm structural integrity and purity, researchers should employ 1H and 13C nuclear magnetic resonance (NMR) spectroscopy to analyze proton and carbon environments, complemented by mass spectrometry (MS) for molecular weight verification. For example, studies on structurally similar methylated guanine derivatives highlight the use of NMR to resolve methyl group positions and MS to validate molecular ions . Purity can be assessed via high-performance liquid chromatography (HPLC) coupled with UV detection, as described in protocols for methylated purine analogs .

Q. What synthetic routes are established for this compound, and what parameters critically influence yield?

Synthesis typically involves alkylation of guanine at the N1 and N9 positions using methylating agents (e.g., methyl iodide) under controlled pH and temperature. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency by stabilizing intermediates .
  • Reaction time and stoichiometry : Over-alkylation can occur if methylating agents are in excess, requiring precise stoichiometric ratios .
  • Purification : Column chromatography or recrystallization in methanol/water mixtures isolates the product .

Q. How should researchers address challenges in reproducing synthesis protocols for this compound?

Reproducibility hinges on documenting exact reaction conditions (e.g., solvent purity, temperature gradients) and validating intermediates via thin-layer chromatography (TLC). Studies on analogous compounds emphasize the importance of referencing established protocols for methylated purines and cross-verifying results with spectroscopic data .

Advanced Research Questions

Q. How can contradictory data on reaction pathways (e.g., substitution vs. redox reactions) in this compound derivatives be resolved?

Contradictions often arise from competing intermediates. For instance, acetylation of 1,7-dimethylguanine 3-oxide (structurally related to this compound) generates a nitrenium ion intermediate , which undergoes both 8-substitution and redox reactions with nucleophiles like bromide . To resolve such conflicts:

  • Conduct kinetic studies to track intermediate lifetimes.
  • Use trapping agents (e.g., iodide ions) to divert pathways and quantify competing products .
  • Employ density functional theory (DFT) calculations to model intermediate stability .

Q. What experimental strategies are effective for characterizing transient intermediates in this compound reactions?

  • Rapid-injection NMR or stopped-flow spectroscopy can capture short-lived species (e.g., nitrenium ions) .
  • Isotopic labeling (e.g., deuterated solvents) helps trace hydrogen migration during acetylation .
  • Competitive kinetic experiments under varying nucleophile concentrations reveal intermediate reactivity profiles .

Q. How do researchers statistically analyze variability in reaction yields under different experimental conditions (e.g., nucleophile concentration)?

Statistical approaches include:

  • ANOVA to assess significance of yield differences across conditions, as demonstrated in studies analyzing electrolyte loss variability .
  • Control experiments to isolate variables (e.g., pH, solvent polarity) and minimize confounding factors .
  • Error propagation analysis to quantify uncertainties in yield measurements .

Q. What methodologies validate the absence of carcinogenicity in this compound derivatives?

While direct oncogenicity data for this compound are limited, studies on 1,7-dimethylguanine 3-oxide employed rodent bioassays and Ames tests to confirm non-carcinogenicity. Researchers should design similar assays with dose-response analyses and histopathological evaluations .

Methodological Best Practices

  • Documentation : Follow guidelines from the Beilstein Journal of Organic Chemistry to ensure experimental reproducibility, including detailed supplementary materials for compound characterization .
  • Ethical and statistical rigor : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies and consult statisticians for power analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.